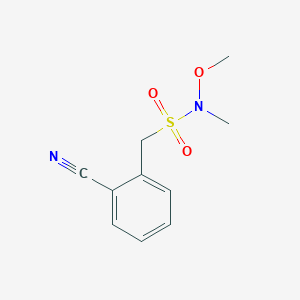
3-(2-Aminoethylamino)benzoic acid;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminoethylamino)benzoic acid;dihydrochloride, also known as AEDHCl, is a chemical compound with the molecular formula C9H14Cl2N2O2 and a molecular weight of 253.12 . It is commonly used in various fields of research.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2.2ClH/c10-4-5-11-8-3-1-2-7 (6-8)9 (12)13;;/h1-3,6,11H,4-5,10H2, (H,12,13);2*1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Novel Synthetic Routes and Chemical Properties
One aspect of research highlights the synthesis and spectroscopic properties of novel compounds through reactions involving chloral and amines, leading to a variety of products depending on the reaction conditions and amine types. This showcases the compound's role in facilitating diverse synthetic pathways, contributing to the broader chemical synthesis landscape (R. Issac & J. Tierney, 1996).
Biological Activities and Therapeutic Potentials
Extensive research has been conducted on chlorogenic acid (CGA), highlighting its therapeutic roles and biological activities, such as antioxidant, antibacterial, hepatoprotective, and anti-inflammatory effects. CGA's impact on lipid metabolism and glucose regulation underscores its potential in treating metabolic disorders, including obesity and diabetes (M. Naveed et al., 2018).
Benzoic acid, another related compound, has been investigated for its ability to regulate gut functions, indicating its significance in promoting digestive health and potentially improving overall well-being through gut microbiota modulation (X. Mao et al., 2019).
Furthermore, the degradation processes of nitisinone, highlighting the stability and identification of degradation products under various conditions, elucidate the compound's chemical resilience and its implications for medical applications (H. Barchańska et al., 2019).
Environmental and Safety Considerations
Research also encompasses environmental safety and health implications, as seen in studies on sulfamic acid, suggesting its use as an eco-friendly alternative for industrial cleaning and corrosion inhibition. This reflects a growing emphasis on developing safer, environmentally sustainable chemical processes (C. Verma & M. Quraishi, 2022).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye damage), and H335 (may cause respiratory irritation) . Various precautionary measures are recommended, including avoiding breathing dust and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-(2-aminoethylamino)benzoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-4-5-11-8-3-1-2-7(6-8)9(12)13;;/h1-3,6,11H,4-5,10H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCDKYBYOFLTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCCN)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethylamino)benzoic acid;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2431964.png)
![1-(2-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2431966.png)

![N-cyclohexyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2431971.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methylbenzamido)benzofuran-2-carboxamide](/img/structure/B2431978.png)

![N-(2-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2431980.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-4-methoxyphenyl)amino)formamide](/img/structure/B2431981.png)
